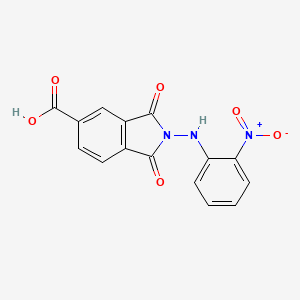

2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic molecule. It contains several functional groups, including a carboxylic acid group, a nitro group, and an amine group. These functional groups could potentially participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, amine group, and carboxylic acid group would significantly influence its structure .Chemical Reactions Analysis

The nitro group, amine group, and carboxylic acid group in the compound can participate in various chemical reactions. For instance, the nitro group can undergo reduction reactions, the amine group can participate in nucleophilic substitution reactions, and the carboxylic acid group can undergo condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a carboxylic acid group could make the compound acidic .Scientific Research Applications

Material Science and Biochemistry Applications

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid is a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid that functions effectively as a β-turn and 310/α-helix inducer in peptides. It serves as a relatively rigid electron spin resonance probe and fluorescence quencher, highlighting its utility in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).

Photolithographic Synthesis

The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group is introduced as a photolabile amino protecting group for amino acids, utilized as building blocks in photolithographic solid-phase peptide synthesis. These NPPOC-protected amino acids demonstrate significant utility in the synthesis of peptide arrays, showing an enhanced cleavage rate under UV light (DeLisi, Laursen, & Bhushan, 2003).

Peptide Bond Formation

The 3-nitro-2-pyridinesulfenyl (Npys) group offers a novel approach to the protection and activation of amino and hydroxyl groups for peptide synthesis. This group can be introduced to amino acids efficiently, showcasing its utility in facilitating peptide bond formation through oxidation-reduction condensation methods (Matsueda & Walter, 2009).

Antimicrobial Activity

Derivatives of 4-aminophenylacetic acid, synthesized through condensation with phthalic anhydride, have shown promising antimicrobial activities. These compounds were characterized by various analytical and spectral data, contributing valuable insights into their potential as antimicrobial agents (Bedair et al., 2006).

Mechanism of Action

Target of Action

Compounds with similar structures, such as nitrobenzenes, are known to interact with a variety of biological targets .

Mode of Action

It’s worth noting that nitrophenyl compounds can undergo reactions with amines . This reaction could potentially lead to changes in the target molecules, altering their function.

Biochemical Pathways

It’s known that unnatural amino acids can be incorporated into proteins or peptides by a variety of existing methods . This could potentially affect various biochemical pathways depending on the specific proteins or peptides involved.

Pharmacokinetics

It’s known that the compound can be analyzed by reverse phase (rp) hplc method with simple conditions . This suggests that the compound may have certain properties that affect its bioavailability.

Result of Action

Based on the potential interactions with amines , it can be speculated that the compound may cause various changes at the molecular and cellular level.

Action Environment

It’s known that the reaction of nitrophenyl compounds with amines can be influenced by various factors, such as the presence of other chemicals .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(2-nitroanilino)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O6/c19-13-9-6-5-8(15(21)22)7-10(9)14(20)17(13)16-11-3-1-2-4-12(11)18(23)24/h1-7,16H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERGPOPIKKDXPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2896359.png)

![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896361.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2896367.png)

![2-(3-(4-fluorophenoxy)propyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2896369.png)

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2896372.png)